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molecular formula C8H13N5 B8759178 1-(1,2,4-Triazin-3-yl)piperidin-4-amine

1-(1,2,4-Triazin-3-yl)piperidin-4-amine

Cat. No. B8759178
M. Wt: 179.22 g/mol
InChI Key: NZYRWBXFDLGNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962837B2

Procedure details

Intermediate 5b is synthesised from piperidin-4-ylamine and the precursor 2a according to the procedure described for the synthesis of 5a. Intermediate 5b is isolated in solid form with a 71% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3][CH2:2]1.CS[C:10]1[N:11]=[N:12][CH:13]=[CH:14][N:15]=1.N1(C2N=NC=CN=2)CCNCC1>>[N:12]1[CH:13]=[CH:14][N:15]=[C:10]([N:1]2[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3][CH2:2]2)[N:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1N=NC=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C=1N=NC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=NC(=NC=C1)N1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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